2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline alkaloids and has been found to possess various biological properties.
Scientific Research Applications
Local Anesthetic Activity and Acute Toxicity Evaluation
A study by Azamatov et al. (2023) explored the local anesthetic activity and acute toxicity of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This research showed that these compounds possess significant local anesthetic activity and variable toxicity profiles, indicating their potential as local anesthetics with further research needed for clinical applications (Azamatov et al., 2023).
Electrochemical Oxidation Studies
Research by Sainsbury and Todd (1992) involved the electrochemical oxidation of compounds structurally related to 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This study contributed to understanding the chemical reactions and potential applications of these compounds in organic synthesis and pharmaceutical chemistry (Sainsbury & Todd, 1992).
Synthesis of Novel Compounds
Kametani et al. (1967) and Orito et al. (1995, 1999) conducted studies focusing on the synthesis of novel compounds involving 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. These studies provide insights into the methodologies for synthesizing complex organic compounds, which have implications in medicinal chemistry and drug development (Kametani et al., 1967; Orito et al., 1995, 1999).
Analgesic and Anti-Inflammatory Effects
Research by Rakhmanova et al. (2022) examined the analgesic and anti-inflammatory effects of compounds similar to 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This study contributes to understanding the therapeutic potential of these compounds in treating pain and inflammation (Rakhmanova et al., 2022).
Development of Anticonvulsants
Gitto et al. (2006, 2010) explored the development of anticonvulsants based on the tetrahydroisoquinoline scaffold. Their research contributes to the development of new therapeutic agents for epilepsy, using the structural framework of 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Gitto et al., 2006, 2010).
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIMJLGLDDBHSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260162 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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